Cas no 2137653-14-4 (4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid)
4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid
- 2137653-14-4
- EN300-1110177
-
- Inchi: 1S/C7H13N3O3S/c8-7-9-3-5-10(7)4-1-2-6-14(11,12)13/h3,5H,1-2,4,6H2,(H2,8,9)(H,11,12,13)
- InChI Key: ZOSUWCKBVKMXLD-UHFFFAOYSA-N
- SMILES: S(CCCCN1C=CN=C1N)(=O)(=O)O
Computed Properties
- Exact Mass: 219.06776246g/mol
- Monoisotopic Mass: 219.06776246g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 107Ų
4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110177-0.05g |
4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid |
2137653-14-4 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1110177-0.1g |
4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid |
2137653-14-4 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1110177-0.25g |
4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid |
2137653-14-4 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1110177-0.5g |
4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid |
2137653-14-4 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1110177-1.0g |
4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid |
2137653-14-4 | 1g |
$1414.0 | 2023-05-26 | ||
| Enamine | EN300-1110177-2.5g |
4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid |
2137653-14-4 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1110177-5.0g |
4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid |
2137653-14-4 | 5g |
$4102.0 | 2023-05-26 | ||
| Enamine | EN300-1110177-10.0g |
4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid |
2137653-14-4 | 10g |
$6082.0 | 2023-05-26 | ||
| Enamine | EN300-1110177-1g |
4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid |
2137653-14-4 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1110177-5g |
4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid |
2137653-14-4 | 95% | 5g |
$2858.0 | 2023-10-27 |
4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid
Introduction to 4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid (CAS No. 2137653-14-4)
4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural and functional properties. This compound, identified by the CAS number 2137653-14-4, belongs to a class of molecules that exhibit promising applications in drug development, particularly in the modulation of biological pathways and the design of novel therapeutic agents.
The molecular structure of 4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid incorporates a sulfonic acid group and an imidazole moiety, which are both well-documented for their role in enhancing bioactivity and solubility. The sulfonic acid group, characterized by its high polarity, contributes to the compound's ability to interact with biological targets effectively, while the imidazole ring provides a scaffold for further chemical modifications and functionalization.
In recent years, there has been a growing interest in the development of small-molecule inhibitors that target specific enzymes and receptors involved in various diseases. 4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid has been studied for its potential as an inhibitor in several pharmacological contexts. For instance, its ability to modulate the activity of certain kinases and phosphodiesterases has been explored in preclinical studies, suggesting its utility in treating conditions such as cancer and inflammatory disorders.
One of the most compelling aspects of this compound is its versatility in chemical synthesis. The presence of both the amino group and the sulfonic acid group allows for diverse modifications, enabling researchers to tailor its properties for specific applications. This flexibility has made it a valuable tool in medicinal chemistry, where the design of molecules with precise biological activity is paramount.
Recent advancements in computational chemistry have further enhanced the understanding of 4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid's interactions with biological targets. Molecular docking studies have revealed that this compound can bind to various proteins with high affinity, making it a promising candidate for further development as a therapeutic agent. These studies have also provided insights into the structural features that contribute to its bioactivity, guiding future modifications and optimizations.
The pharmacokinetic properties of 4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid are another area of active investigation. Researchers have been particularly interested in its solubility and metabolic stability, as these factors are critical for determining its efficacy and safety in vivo. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic profiles, which could make it suitable for oral administration and prolonged therapeutic use.
In addition to its potential therapeutic applications, 4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid has shown promise in research related to drug delivery systems. Its ability to form stable complexes with other molecules has been exploited to develop novel formulations that enhance drug bioavailability and target specificity. These advancements highlight the compound's broad utility beyond traditional drug development.
The synthesis of 4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale, facilitating further research and development. The growing body of literature on this molecule underscores its importance as a building block for innovative pharmaceuticals.
As our understanding of biological systems continues to evolve, the demand for specialized compounds like 4-(2-amino-1H-imidazol-1-yl)butane-1-sulfonic acid is expected to rise. Its unique combination of structural features makes it well-suited for addressing complex biological challenges, particularly those related to enzyme inhibition and receptor modulation. Future research will likely focus on expanding its applications into new therapeutic areas and exploring novel synthetic pathways.
In conclusion, 4-(2-amino-1H-imidazol-1-ybuteane-bisulphuric-acid (CAS No. 21376531484) represents a significant advancement in pharmaceutical chemistry. Its versatile structure, favorable pharmacokinetic properties, and potential as a modulator of biological pathways make it a valuable asset in drug discovery efforts. As research progresses, this compound is poised to play an increasingly important role in the development of new therapies for a wide range of diseases.
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